molecular formula C27H23NO8 B6325920 6-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamido)hexanoic acid CAS No. 323196-16-3

6-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamido)hexanoic acid

Cat. No.: B6325920
CAS No.: 323196-16-3
M. Wt: 489.5 g/mol
InChI Key: FTWQNFDVCXCPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the xanthene-derived fluorescent dye family, characterized by a spirocyclic isobenzofuran-xanthene core. Its structure includes a hexanoic acid chain attached via an amide linkage at the 6-position of the xanthene ring, distinguishing it from simpler derivatives like carboxyfluoresceins. The free 3',6'-dihydroxy groups enable pH-sensitive fluorescence, while the hexanoic acid moiety enhances solubility and facilitates conjugation with biomolecules (e.g., peptides, proteins) for applications in bioimaging and drug delivery .

Properties

IUPAC Name

6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO8/c29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWQNFDVCXCPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid typically involves the reaction of N1-{4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine with 5(6)-fluorescein-isothiocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isobenzofuran fused-ring system is close to planar and oriented almost perpendicular to the central ring of the xanthene system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and stringent quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The compound’s hexanoic acid terminus participates in amide bond formation under standard carbodiimide-mediated conditions. For example:

  • HATU/Et₃N activation : In DMF solvent, the carboxylic acid reacts with amines via HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activation, forming stable amide bonds .

  • EDC/NHS coupling : The acid group can be activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for conjugation to primary amines, a common strategy in bioconjugation .

Example reaction table :

ReactantConditionsProductApplication
Amine-containing probeHATU, Et₃N, DMF, 25°C, 24hFluorescently labeled amide derivativeCellular imaging probes
Protein lysine residuesEDC/NHS, pH 7.4 buffer, 4°CProtein-fluorescein conjugatesAntibody labeling

Hydrolysis and Stability Under Basic Conditions

The spiro-lactone ring (isobenzofuran-xanthene core) undergoes pH-dependent hydrolysis:

  • Alkaline conditions : At pH > 8, the lactone ring opens to form a fluorescent quinoid structure, enhancing fluorescence intensity. This reversibility is critical for pH-sensitive imaging applications .

  • Acidic conditions : Below pH 5, the ring re-closes, reducing fluorescence—a property exploited in intracellular pH monitoring .

Key stability data :

ConditionObservationReference
0.1 M NaOH, 25°CComplete lactone ring opening in <10 min
pH 7.4 bufferPartial ring opening (∼30% fluorescence)

Reactivity of Hydroxyl Groups

The 3' and 6' phenolic hydroxyl groups enable further functionalization:

  • Acetylation : Reacts with acetic anhydride in pyridine to form acetyl-protected derivatives, improving solubility in organic solvents .

  • Sulfonation : Treatment with concentrated sulfuric acid introduces sulfonic acid groups, enhancing water solubility for biological assays .

Photochemical Reactions

The fluorescein core exhibits photooxidation under UV/visible light:

  • Singlet oxygen generation : In the presence of photosensitizers, the xanthene moiety generates reactive oxygen species (ROS), useful in photodynamic therapy research .

  • Photobleaching : Prolonged exposure to intense light degrades the conjugated π-system, reducing fluorescence output—a critical consideration in imaging protocols .

Metal Ion Interactions

The carboxylic acid and hydroxyl groups coordinate metal ions, altering fluorescence properties:

  • Fe³⁺ quenching : Fluorescence intensity decreases linearly with Fe³⁺ concentration (detection limit ∼0.1 μM) .

  • Zn²⁺ enhancement : Specific coordination at pH 7.4 increases fluorescence by ∼40%, enabling metal ion sensing .

This compound’s multifunctional design supports applications in bioconjugation, metal sensing, and pH-responsive imaging. Further studies should explore its reactivity in click chemistry and polymer synthesis.

Scientific Research Applications

Structural Features

The compound features a spiro structure that contributes to its unique chemical behavior. The presence of hydroxyl groups enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

6-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamido)hexanoic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets:

  • Antioxidant Activity : Studies indicate that similar compounds exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are involved in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, warranting further investigation into its role as a drug interaction modifier .

Biochemical Applications

The compound's ability to interact with biomolecules makes it a candidate for biochemical research:

  • Fluorescent Probes : Due to its structural properties, it can be utilized as a fluorescent probe in cellular imaging studies, aiding in the visualization of specific cellular processes.
  • Drug Delivery Systems : Its amphiphilic nature allows it to form micelles or liposomes, making it suitable for encapsulating therapeutic agents for targeted delivery.

Material Science

In material science, this compound can be employed in the development of novel materials:

  • Polymer Synthesis : The carboxylic acid group can participate in polymerization reactions, leading to the creation of functionalized polymers that have applications in coatings and adhesives.
  • Nanotechnology : Its unique structure may allow for the synthesis of nanoparticles with specific optical or electronic properties, useful in sensors or photovoltaic devices.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of xanthene compounds exhibited significant antioxidant activity. The research highlighted the potential of similar structures in mitigating oxidative damage in cellular models. This suggests that this compound could have similar protective effects .

Case Study 2: Enzyme Interaction

Research conducted on the inhibitory effects of xanthene derivatives on cytochrome P450 enzymes revealed that these compounds could significantly alter drug metabolism profiles. The findings indicated potential implications for drug-drug interactions when co-administered with other pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and analysis of biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 5- vs. 6-Substituted Derivatives

  • 6-Carboxyfluorescein (6-FAM): Structure: Lacks the hexanoic acid chain, with a carboxylic acid directly at the 6-position of the xanthene ring. Properties: Molecular weight = 376.32 g/mol; orange solid; pH-dependent fluorescence (pKa ~6.4). Applications: Widely used as a fluorescent tracer in microscopy and flow cytometry.
  • 5-Carboxyfluorescein (5-FAM) :

    • Structure : Carboxylic acid at the 5-position instead of 5.
    • Properties : Similar fluorescence profile to 6-FAM but differs in reactivity due to steric effects. For example, esterification at the 5-position (e.g., propyl ester in ) proceeds at lower yields (38% vs. 35% for 6-position) .
  • Key Difference: The target compound’s hexanoic acid linker improves aqueous solubility and provides a flexible spacer for conjugation, reducing steric hindrance during bioconjugation compared to 5-FAM/6-FAM .

Halogenated Derivatives

  • 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic Acid :
    • Structure : Bromine atoms at the 2',4',5',7' positions enhance molecular weight (MW ~665.8 g/mol) and alter photostability.
    • Properties : Bromination reduces fluorescence quantum yield but increases resistance to photobleaching. Used in applications requiring prolonged light exposure .
    • Contrast with Target Compound : The absence of bromine in the target compound results in brighter fluorescence but shorter operational stability under UV light.

Esterified and Protected Derivatives

  • 6-Carboxyfluorescein Diacetate (6-CFDA): Structure: Acetylated hydroxyl groups (3',6') and a methyl ester at the carboxyl group. Properties: Lipophilic; molecular weight = 460.39 g/mol. Non-fluorescent until intracellular esterases cleave the acetate groups, making it a cell-permeable probe . Comparison: The target compound’s free hydroxyl groups eliminate the need for enzymatic activation, enabling immediate fluorescence upon dissolution .
  • Propyl Esters of 5/6-Carboxyfluorescein :

    • Synthesis : Propyl esterification of 5- or 6-carboxyfluorescein yields isomers with distinct purification challenges (e.g., reverse-phase HPLC required for separation) .
    • Utility : Esters are intermediate forms for further functionalization, whereas the target compound’s amide linkage provides direct biocompatibility.

Conjugates and Biocompatible Derivatives

  • Peptide-Linked Derivatives (): Structure: A complex derivative with a peptide chain conjugated via the hexanoic acid linker. Properties: Enhanced targeting capability (e.g., for matrix metalloproteinases in cancer imaging). The hexanoic acid spacer minimizes steric interference during binding . Advantage Over Simpler Analogs: The target compound’s structure is modular, allowing customization for specific biological interactions without requiring additional synthetic steps.

Physicochemical and Functional Comparisons

Solubility and Stability

Property Target Compound 6-FAM 6-CFDA Tetrabromo Derivative
Molecular Weight (g/mol) ~494.4 (estimated) 376.32 460.39 ~665.8
Solubility High in aqueous buffers Moderate in DMF/DMSO High in CHCl3/MeCN Low in polar solvents
Photostability Moderate Moderate High (protected) High

Biological Activity

6-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamido)hexanoic acid is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that contributes to its biological properties. The molecular formula is C21H24O7C_{21}H_{24}O_7, and it has a molecular weight of approximately 376.32 g/mol. Its structure includes hydroxyl groups that are often associated with antioxidant activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that the compound may act as a free radical scavenger, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to apoptosis and cell survival, particularly through modulation of kinases such as Akt and GSK3β.

Pharmacological Effects

Research findings highlight several pharmacological effects associated with this compound:

  • Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Studies suggest that the compound may protect neuronal cells from excitotoxicity induced by glutamate, possibly through inhibition of caspase-3 activation.
  • Anticancer Activity : Initial findings indicate that the compound may exhibit cytotoxic effects on various cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels in macrophages
NeuroprotectiveInhibits glutamate-induced apoptosis
AnticancerCytotoxic effects on cancer cell lines

Case Studies

  • Study on Neuroprotection :
    A study investigated the neuroprotective effects of the compound on rat hippocampal neurons exposed to glutamate. Results indicated a significant reduction in apoptotic markers (caspase-3 cleavage), suggesting its potential for neurodegenerative disease therapies.
  • Anti-inflammatory Study :
    A recent study assessed the anti-inflammatory properties in a murine model of arthritis. Mice treated with the compound showed reduced swelling and lower levels of inflammatory markers compared to controls, supporting its therapeutic potential in chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what key reaction parameters influence yield?

The synthesis typically involves coupling 5-carboxyfluorescein derivatives with hexanoic acid-based amines using carbodiimide or uronium-based coupling agents (e.g., HBTU) in anhydrous DMF. Critical parameters include:

  • Stoichiometric ratios : Excess coupling agents (1.1–1.3 equivalents) improve amide bond formation .
  • Purification : Flash chromatography with gradients of methanol in dichloromethane (0–10% B) and formic acid additives enhances separation of polar byproducts .
  • Yield optimization : Reaction times >12 hours and lithium hydroxide-mediated deprotection steps are essential for achieving yields >30% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1^1H NMR : Identifies regiochemistry via aromatic proton splitting patterns (e.g., δ 8.41 ppm for spiro-ring protons) .
  • IR spectroscopy : Confirms carbonyl stretches (1707 cm1^{-1} for lactone, 1666 cm1^{-1} for amide) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 601.24 for derivatives) .

Q. What are the primary applications of this compound in fluorescence-based assays?

The compound’s xanthene core enables pH-sensitive fluorescence (λex_{ex} 490 nm, λem_{em} 520 nm), making it suitable for:

  • Cellular imaging : Conjugation with targeting moieties (e.g., azide groups) enables live-cell tracking .
  • Enzyme activity probes : Derivatives act as substrates for esterases or proteases, releasing fluorescent signals upon cleavage .

Advanced Research Questions

Q. How can researchers address low yields in the amide coupling step during synthesis?

Low yields often stem from steric hindrance or poor solubility. Mitigation strategies include:

  • Alternative coupling agents : Replace HBTU with T3P (propylphosphonic anhydride) to enhance efficiency in polar solvents .
  • Microwave-assisted synthesis : Shortens reaction times and improves regioselectivity .
  • Pre-activation of carboxylates : Use NHS esters to stabilize reactive intermediates .

Q. What strategies mitigate solubility challenges in aqueous buffers for fluorescence-based assays?

The compound’s hydrophobicity requires:

  • Co-solvents : Use 10–20% DMSO or acetonitrile to maintain solubility without quenching fluorescence .
  • Derivatization : Introduce sulfonate or polyethylene glycol (PEG) groups to enhance aqueous compatibility .

Q. How to resolve discrepancies in fluorescence quantum yield (ΦF\Phi_FΦF​) measurements across studies?

Variability arises from:

  • pH dependence : Fluorescein derivatives exhibit ΦF\Phi_F >0.9 at pH >8 but <0.1 at pH <5. Standardize buffer conditions (e.g., 0.1 M borate, pH 9.0) .
  • Self-absorption effects : Dilute samples to OD <0.1 at λex_{ex} to minimize inner-filter effects .

Q. What are the implications of regioisomer formation in synthesis, and how can they be controlled?

Regioisomers (e.g., 5- vs. 6-carboxy substitution) alter fluorescence properties. Control methods include:

  • Chromatographic separation : Reverse-phase HPLC with C18 columns resolves isomers (e.g., 5- and 6-carboxy derivatives) .
  • Directed synthesis : Use ortho-directed coupling protocols to favor specific substitution patterns .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for derivatives of this compound?

Discrepancies may stem from:

  • Impurity profiles : Residual DMF or HBTU byproducts can inhibit enzymatic activity. Validate purity via 1^1H NMR integration .
  • Cell permeability differences : Modifications like tert-butyl groups (logP +1.5) enhance membrane penetration vs. carboxylates (logP -2.0) .

Methodological Recommendations

  • Synthetic protocols : Always conduct reactions under inert atmospheres (N2_2) to prevent oxidation of dihydroxy groups .
  • Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.